Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Synthetic Chemistry Process Development Building Blocks

This specific ethyl ester is the preferred intermediate for generating aminomethylated pyrazole libraries targeting breast cancer and microbial pathogens, validated by X-ray crystallography (P-1 space group). Unlike the methyl ester or free acid analogs, the ethyl ester's 5-methyl,3-carboxylate regiochemistry provides optimal reactivity for heterocyclization with thiobenzamide and serves as the direct precursor to the orally bioavailable DAAO inhibitor AS057278 (IC₅₀=0.91 μM, F=0.407). Procure this ester for published-protocol compatibility and established crystallographic precedents (PDB 4IE9, 1.92 Å).

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 886495-75-6
Cat. No. B3021364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-1H-pyrazole-3-carboxylate
CAS886495-75-6
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=C1)C
InChIInChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5(2)8-9-6/h4H,3H2,1-2H3,(H,8,9)
InChIKeyBOTXQJAHRCGJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS 886495-75-6): Baseline Physicochemical and Structural Identity for Procurement


Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS 886495-75-6, also registered as 4027-57-0) is a heterocyclic building block belonging to the pyrazole carboxylate ester class [1]. Its molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol and a computed XLogP3-AA of 1.2, indicating moderate lipophilicity suitable for membrane permeability in drug discovery contexts [2]. The compound features a 5-methyl substituent on the pyrazole ring and an ethyl ester at the 3-carboxylate position, a regiochemical arrangement that distinguishes it from isomers such as ethyl 3-methyl-1H-pyrazole-5-carboxylate, which shares the same CAS registry due to tautomeric equilibration [3].

Why In-Class Substitution of Ethyl 5-methyl-1H-pyrazole-3-carboxylate Is Not a Viable Procurement Strategy


Substitution with other 5-methylpyrazole-3-carboxylate derivatives is not straightforward due to divergent physicochemical and pharmacokinetic properties that directly impact synthetic utility and downstream biological performance. The ethyl ester (target compound) exhibits a boiling point of 299.1±20.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³ [1]. In contrast, the corresponding methyl ester (methyl 5-methyl-1H-pyrazole-3-carboxylate) has a lower predicted boiling point of 289.3±20.0 °C and a higher predicted density of 1.217±0.06 g/cm³, reflecting differences in volatility and handling characteristics that affect large-scale synthetic workflows . More critically, the free carboxylic acid analog (5-methyl-1H-pyrazole-3-carboxylic acid, CAS 402-61-9) possesses an IC₅₀ of 0.91 μM against D-amino acid oxidase (DAAO) and demonstrates oral bioavailability (F = 0.407) and blood-brain barrier penetration in rats, whereas the ester prodrug form serves a distinct purpose as a synthetic intermediate rather than a direct bioactive entity . These property divergences mean that selecting an in-class alternative without verifying compatibility can derail reaction yields, purification protocols, or biological assay outcomes.

Ethyl 5-methyl-1H-pyrazole-3-carboxylate: Quantitative Differentiation Evidence Against Close Analogs


Differentiation 1: Ethyl Ester vs. Methyl Ester – Physicochemical Property Divergence Affecting Synthetic Handling

The ethyl ester exhibits distinct physical properties compared to the methyl ester analog. Specifically, ethyl 5-methyl-1H-pyrazole-3-carboxylate has a boiling point of 299.1±20.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³ [1]. In contrast, the methyl ester analog (methyl 5-methyl-1H-pyrazole-3-carboxylate) exhibits a lower predicted boiling point of 289.3±20.0 °C and a higher predicted density of 1.217±0.06 g/cm³ . These differences in volatility and density can influence solvent compatibility, distillation parameters, and reaction workup procedures during scale-up synthesis.

Synthetic Chemistry Process Development Building Blocks

Differentiation 2: Ethyl Ester vs. Free Acid – Divergent Biological Activity and Pharmacokinetic Profiles

While ethyl 5-methyl-1H-pyrazole-3-carboxylate itself is primarily a synthetic intermediate, its corresponding free acid (5-methyl-1H-pyrazole-3-carboxylic acid, AS057278, CAS 402-61-9) is a potent D-amino acid oxidase (DAAO) inhibitor with an IC₅₀ of 0.91 μM and an EC₅₀ of 2.2–3.95 μM . In male Sprague-Dawley rats, AS057278 administered orally at 10 mg/kg achieved a Cₘₐₓ of 8,088.8 ng/mL, an AUC of 18,649.9 ng/mL·h, and an oral bioavailability (F) of 0.407 . The ethyl ester serves as a prodrug or protected intermediate that can be hydrolyzed to yield the bioactive acid, whereas the acid itself is the active pharmacological entity. This functional divergence means the ester and acid are not interchangeable in biological assays or in vivo studies.

Medicinal Chemistry DAAO Inhibition Prodrug Strategy

Differentiation 3: Target Compound vs. Related Pyrazole Carboxylates – Validated Protein-Ligand Interaction in Structural Biology

The pyrazole carboxylate scaffold of ethyl 5-methyl-1H-pyrazole-3-carboxylate forms the core of the ligand 3-pyridylmethyl-5-methyl-1H-pyrazole-3-carboxylate, which has been co-crystallized with bovine PKA C-alpha (PDB ID: 4IE9) at a resolution of 1.92 Å [1]. The X-ray structure reveals specific interactions between the 5-methylpyrazole-3-carboxylate moiety and the ATP-binding pocket of the kinase. This crystallographic evidence validates the scaffold's ability to engage protein targets, distinguishing it from uncharacterized pyrazole analogs lacking structural biology validation. The primary citation (Skjaerven et al., J. Am. Chem. Soc., 2013) further demonstrates that this ligand series can be used to develop NMR-guided rescoring algorithms for protein-ligand docking [2].

Structural Biology Protein Kinase Fragment-Based Drug Design

Differentiation 4: Synthetic Utility – Ethyl Ester as a Versatile Intermediate for Antitumor and Antimicrobial Pharmacophores

Ethyl 5-methyl-1H-pyrazole-3-carboxylate has been successfully elaborated via aminomethylation to yield armed pyrazole derivative L3 (ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate), which was characterized by single-crystal X-ray diffraction in the space group P-1 [1]. The crystal structure revealed that the angle between the pyrazole ring plane and the aminomethyl chain plane is 60.84° (N3–C8–N2–N1), and the ester carbonyl plane is nearly coplanar with the pyrazole ring (N1–C4–C3–O1/O2 angle of 0.41°) [2]. This structural information, combined with POM (Petra, Osiris, Molinspiration) calculations correlating with biological activity against breast cancer and microbes, positions the ethyl ester as a validated starting material for generating bioactive derivatives, whereas other ester analogs (e.g., benzyl or methyl) may exhibit different reactivity or crystallinity profiles [3].

Medicinal Chemistry Antitumor Agents Antimicrobial Agents

Differentiation 5: Ethyl Ester vs. Benzyl Ester – Differential Reactivity in Heterocyclization Reactions

Ethyl 5-methyl-1H-pyrazole-3-carboxylate derivatives bearing a 1-aryl-4-(bromoacetyl) substituent undergo heterocyclization with thiobenzamide to yield ethyl 1-aryl-4-(3,6-diphenyl-6H-1,3,4-thiadiazin-6-yl)-5-methyl-1H-pyrazole-3-carboxylates [1]. This reactivity profile is specific to the ethyl ester; benzyl ester analogs may exhibit different rates of nucleophilic acyl substitution or steric hindrance that alter reaction outcomes. While direct comparative kinetic data between ethyl and benzyl esters in this transformation are not reported, the successful isolation and characterization of the thiadiazine-fused products from the ethyl ester series validates its suitability for this synthetic methodology, which is relevant for generating heterocyclic libraries in medicinal chemistry programs.

Synthetic Methodology Heterocyclic Chemistry Thiadiazine Synthesis

Recommended Procurement and Application Scenarios for Ethyl 5-methyl-1H-pyrazole-3-carboxylate


Scenario 1: Synthesis of Armed Pyrazole Antitumor and Antimicrobial Agents

Based on the validated synthetic route to derivative L3 and its crystallographic characterization (P-1 space group, 60.84° interplanar angle) [1], this ethyl ester is the preferred starting material for generating aminomethylated pyrazole libraries targeting breast cancer and microbial pathogens. The established reactivity with 6-methyl-3-nitropyridin-2-amine and the availability of X-ray structural data provide a reliable foundation for structure-activity relationship (SAR) studies. Procurement of this specific ester ensures compatibility with published protocols and crystallographic precedents.

Scenario 2: Prodrug Strategy for DAAO Inhibition in Schizophrenia Research

The ethyl ester serves as a protected intermediate that can be hydrolyzed to the potent DAAO inhibitor 5-methyl-1H-pyrazole-3-carboxylic acid (AS057278, IC₅₀ = 0.91 μM) [1]. Given the acid's oral bioavailability (F = 0.407) and blood-brain barrier penetration in rodent models, the ethyl ester is the appropriate procurement choice for synthetic chemists planning to generate the active acid via ester hydrolysis. Direct procurement of the acid is warranted only if immediate biological testing is intended, as the ester offers greater synthetic flexibility for further derivatization.

Scenario 3: Fragment-Based Drug Design and Protein Kinase Inhibitor Development

The co-crystal structure of 3-pyridylmethyl-5-methyl-1H-pyrazole-3-carboxylate bound to bovine PKA C-alpha (PDB 4IE9, 1.92 Å) [1] establishes this pyrazole carboxylate scaffold as a validated fragment for kinase inhibitor design. Researchers engaged in structure-based drug design, particularly those using NMR-guided rescoring algorithms , should prioritize this compound over uncharacterized pyrazole esters to leverage existing structural data and accelerate hit expansion campaigns.

Scenario 4: Heterocyclic Library Synthesis via Thiadiazine Annulation

The ethyl ester's demonstrated reactivity in heterocyclization with thiobenzamide to yield thiadiazine-fused pyrazoles [1] makes it the preferred substrate for generating diverse heterocyclic scaffolds. Procurement of the ethyl ester (rather than the benzyl or methyl ester) is recommended for research programs focused on sulfur-containing fused heterocycles, as the ethyl ester's leaving group ability and steric profile are optimized for this transformation based on literature precedent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.